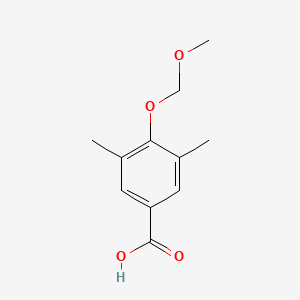
(2R,3R)-2-Methylpiperidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-Methylpiperidin-3-OL is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two stereocenters, making it an optically active molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methylpiperidin-3-OL can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. For instance, the reduction of 2-methyl-3-piperidone using a chiral reducing agent can yield this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. Microorganisms such as engineered strains of Bacillus licheniformis have been utilized to produce this compound through fermentation processes . These methods are advantageous as they offer high yields and are environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Methylpiperidin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, amines, and halogenated derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2R,3R)-2-Methylpiperidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and as a substrate in biocatalytic processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with similar stereocenters, used in the production of antifreeze agents and as a precursor for chiral synthesis.
(2R,3R)-Dihydromyricetin: Known for its antioxidant and antibacterial properties, used in traditional medicine.
Uniqueness
(2R,3R)-2-Methylpiperidin-3-OL is unique due to its specific structure and the presence of a piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R,3R)-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
YAMQDSQNPDUGGS-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)O |
Canonical SMILES |
CC1C(CCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




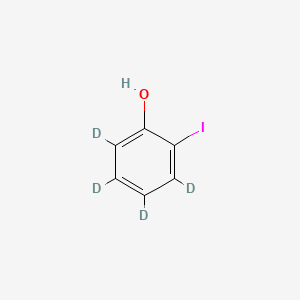

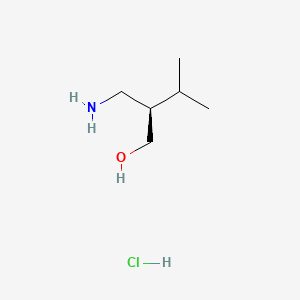
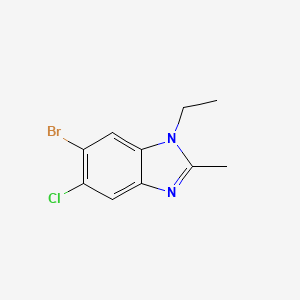
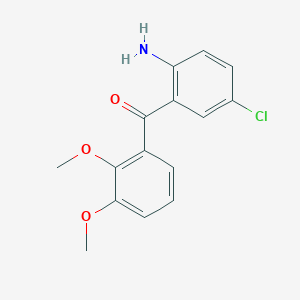
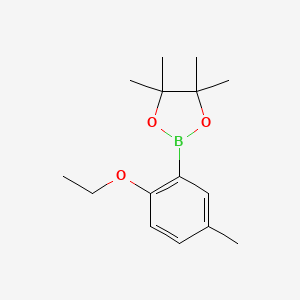

![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)

![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
